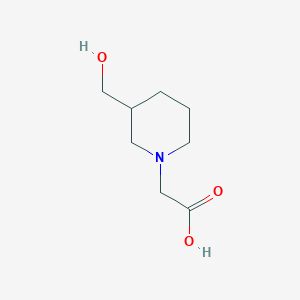
1-(2-羧乙基)哌啶-3-甲醇
描述
“(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines can be synthesized through various intra- and intermolecular reactions . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been used for acid-free hydrogenation with good yields and selectivity .Molecular Structure Analysis
The molecular structure of “(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It has been shown that it is possible to carry out the conversions of substituted pyridines into the corresponding piperidines in water as a solvent .科学研究应用
药理学
在药理学中,该化合物因其哌啶部分而具有价值,哌啶部分是许多药物的常见特征。 哌啶衍生物用于各种治疗应用,包括抗癌、抗病毒、抗疟疾和抗炎剂 。该化合物的结构允许开发具有潜在生物活性的新药。
有机合成
1-(2-羧乙基)哌啶-3-甲醇是重要有机合成中的重要构件。 它用于通过氢化、环化和胺化等反应合成复杂分子 。其多功能性使其成为创建各种取代哌啶的宝贵化合物。
材料科学
在材料科学中,该化合物的衍生物可以用作开发新材料的连接体。 例如,它们可以作为开发用于靶向蛋白降解的PROTACs(蛋白降解靶向嵌合体)中的半柔性连接体 。这对设计具有特定性质的新型材料具有影响。
生物技术
该化合物在生物技术中得到应用,特别是在生物化学试剂的开发中。 它可以用来创建用于靶向蛋白降解的刚性连接体,这在蛋白质功能研究和治疗剂开发中至关重要 .
分析化学
在分析化学中,该化合物可用于开发新的分析方法。 其衍生物可能用作色谱或光谱中的标准品或试剂,有助于检测和定量各种物质 .
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a broad range of biological activities .
Mode of Action
It’s worth noting that the presence of certain groups on the piperidine ring, such as halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity of the piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a broad range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-(hydroxymethyl)piperidin-1-yl)acetic acid. For instance, it’s recommended to ensure adequate ventilation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place . Incompatible materials include strong oxidizing agents and strong acids .
生化分析
Biochemical Properties
(3-Hydroxymethyl-piperidin-1-yl)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, (3-Hydroxymethyl-piperidin-1-yl)-acetic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, which in turn affects cellular functions. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Dosage Effects in Animal Models
The effects of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
(3-Hydroxymethyl-piperidin-1-yl)-acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for understanding how the compound affects overall metabolism and its potential role in metabolic disorders .
Transport and Distribution
The transport and distribution of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid within cells and tissues are critical for its function. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These factors are important for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its localization is essential for determining how it interacts with other biomolecules and affects cellular processes .
属性
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-6-7-2-1-3-9(4-7)5-8(11)12/h7,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJFHBAVMNSXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)








![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)